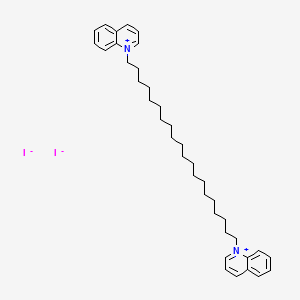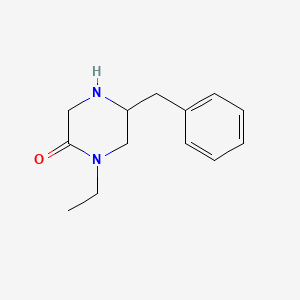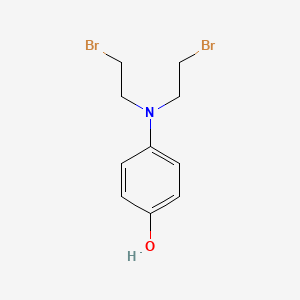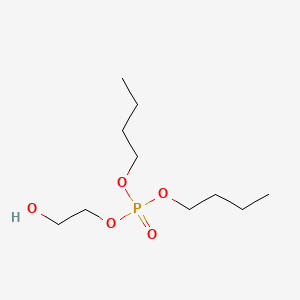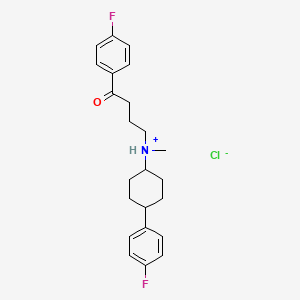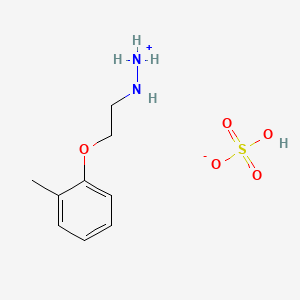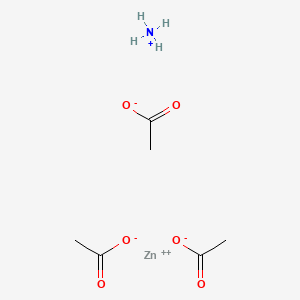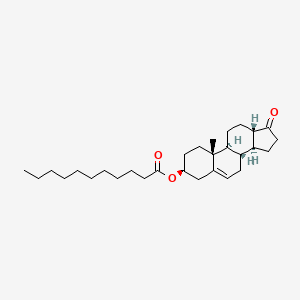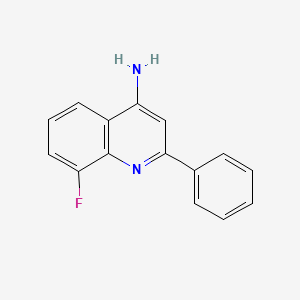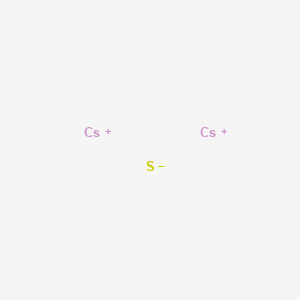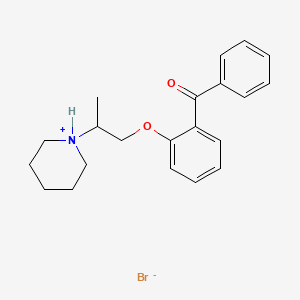![molecular formula C5H6Cl2O B13747364 6,6-dichloro-2-Oxabicyclo[3.1.0]hexane CAS No. 24765-58-0](/img/structure/B13747364.png)
6,6-dichloro-2-Oxabicyclo[3.1.0]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dichloro-2-Oxabicyclo[3.1.0]hexane is a bicyclic organic compound with the molecular formula C5H6Cl2O. This compound is characterized by its unique structure, which includes a three-membered oxirane ring fused to a cyclopropane ring, with two chlorine atoms attached to the cyclopropane ring. This structural arrangement imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dichloro-2-Oxabicyclo[3.1.0]hexane typically involves the reaction of cyclopropylcarbinol with thionyl chloride, followed by cyclization. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction. The process can be summarized as follows:
Reaction of Cyclopropylcarbinol with Thionyl Chloride: This step involves the conversion of cyclopropylcarbinol to cyclopropylchloride.
Cyclization: The cyclopropylchloride undergoes intramolecular cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
6,6-Dichloro-2-Oxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Hydroxyl derivatives.
Oxidation: Epoxides and other oxygenated compounds.
Reduction: Dechlorinated bicyclic compounds.
科学的研究の応用
6,6-Dichloro-2-Oxabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6,6-Dichloro-2-Oxabicyclo[3.1.0]hexane involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with nucleophiles. The chlorine atoms can participate in substitution reactions, further modifying the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
6,6-Dimethyl-2-Oxabicyclo[3.1.0]hexane: Similar structure but with methyl groups instead of chlorine atoms.
6,6-Difluoro-2-Oxabicyclo[3.1.0]hexane: Contains fluorine atoms instead of chlorine.
6,6-Dibromo-2-Oxabicyclo[3.1.0]hexane: Bromine atoms replace chlorine atoms.
Uniqueness
6,6-Dichloro-2-Oxabicyclo[3.1.0]hexane is unique due to the presence of chlorine atoms, which impart distinct reactivity and chemical properties compared to its analogs. The chlorine atoms enhance the compound’s electrophilicity, making it more reactive in substitution and elimination reactions.
特性
CAS番号 |
24765-58-0 |
|---|---|
分子式 |
C5H6Cl2O |
分子量 |
153.00 g/mol |
IUPAC名 |
6,6-dichloro-2-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5H6Cl2O/c6-5(7)3-1-2-8-4(3)5/h3-4H,1-2H2 |
InChIキー |
BPNWKQDJAQRDPI-UHFFFAOYSA-N |
正規SMILES |
C1COC2C1C2(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


